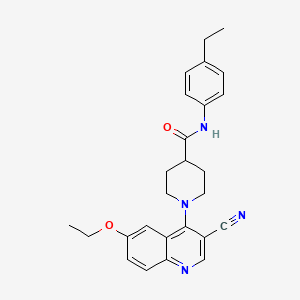

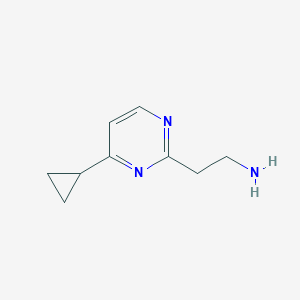

![molecular formula C15H23N5O2S B2557755 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2200544-32-5](/img/structure/B2557755.png)

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a crucial component of many biological molecules, including nucleic acids.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The reactions involving pyrrolidine often depend on the functional groups attached to the ring. For instance, the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of an N-acyl derivative of pyrrole .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the ring. For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and improve ADME/Tox results for drug candidates .Scientific Research Applications

- Notably, the non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively influences anticonvulsant activity .

- Some pyrrolidine analogs, including this compound, can affect cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. These molecules may play a role in cellular signaling pathways .

- Certain derivatives of 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine have demonstrated cytotoxic activity against cancer cell lines. For instance, compounds 22i and 22j exhibited good efficacy .

- Medicinal chemists can leverage this information to design new pyrrolidine compounds with specific biological profiles .

Anticonvulsant Activity

Modulation of Cellular Signaling

Cytotoxicity Against Cancer Cells

Stereochemistry and Drug Design

Exploring Pharmacophore Space

Structure–Activity Relationship (SAR)

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(6-methylpyrimidin-4-yl)-5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)23(21,22)19-4-2-3-5-19/h6,11,13-14H,2-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOZBKOBNFLXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)

![3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2557676.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)

![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)

![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)

![6-{[4-(2,3-dimethylphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2557687.png)

![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)